![molecular formula C15H14N4OS2 B2661725 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-36-2](/img/structure/B2661725.png)

1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

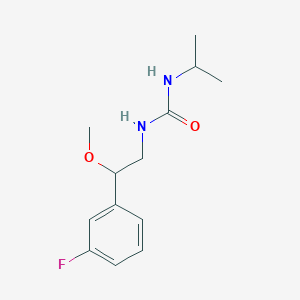

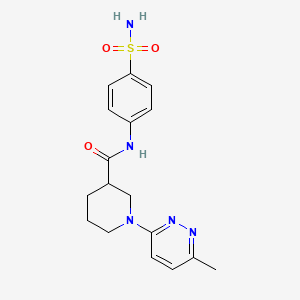

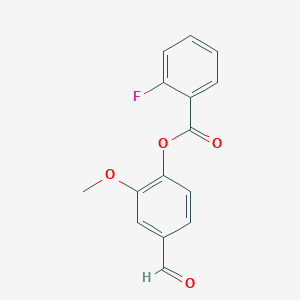

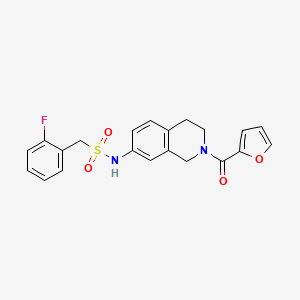

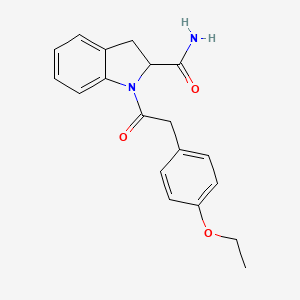

The compound “1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide” is a chemical compound that is part of the benzothiazole sulfonamides family . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via various approaches .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Aplicaciones Científicas De Investigación

Anticancer Potential and Mechanism Insights

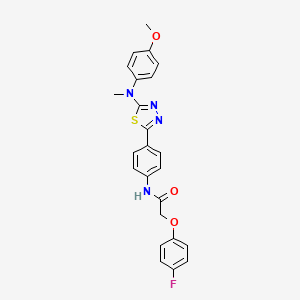

One focal area of research on compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide involves their anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted their synthesis under microwave irradiation. These compounds exhibited significant in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some showing GI50 values comparable to Adriamycin. Molecular docking studies suggested probable mechanisms of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).

Antibacterial Activity

Research into benzodithiazolyl compounds has also uncovered promising antibacterial properties. Novel analogs incorporating a benzo[d]thiazolyl unit demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This work expands the potential of these compounds beyond cancer treatment into antimicrobial applications (Palkar et al., 2017).

Supramolecular Gelators

Innovative research into N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical structure of interest, has identified their potential as supramolecular gelators. Specific derivatives have shown promising gelation behavior towards ethanol/water and methanol/water mixtures, influenced by methyl functionality and S⋯O interaction. These findings suggest applications in materials science, particularly in designing new gel-based materials (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Properties

Studies on benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have highlighted their antimicrobial properties. These derivatives exhibited moderate to good inhibition against a range of bacterial and fungal pathogens, suggesting their utility as potential antimicrobial agents (Gilani et al., 2016).

Novel Synthesis Methods

Research into the synthesis of compounds with the thiazolyl benzamide structure has also been significant. A practical and cost-effective synthesis method for azetidine derivatives for oral carbapenem L-084, featuring a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety, has been developed. This method is tailored for large-scale production, indicating the industrial and pharmacological relevance of these compounds (Isoda et al., 2006).

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-9-6-16-14(21-9)18-13(20)10-7-19(8-10)15-17-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTVCVOMGSEASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

![ethyl 2-(benzo[c][1,2,5]thiadiazol-4-yloxy)acetate](/img/structure/B2661644.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)

![1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2661651.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)